molecular formula C9H12ClNO3 B15068308 Methyl 6-(methoxymethyl)picolinate hydrochloride CAS No. 579500-17-7

Methyl 6-(methoxymethyl)picolinate hydrochloride

Cat. No.: B15068308
CAS No.: 579500-17-7
M. Wt: 217.65 g/mol
InChI Key: ZBPVUZWUHAGDHB-UHFFFAOYSA-N
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Description

Methyl 6-(methoxymethyl)picolinate hydrochloride (CAS 579500-17-7) is a chemical compound with the molecular formula C9H12ClNO3 and a molecular weight of 217.65 g/mol . It is offered as a high-purity solid for research applications and should be stored sealed in a dry environment at room temperature . This ester derivative is primarily valued in scientific research as a versatile chemical building block and synthetic intermediate. Its structure, featuring a picolinate core with a methoxymethyl substituent, makes it a potential precursor in organic synthesis and medicinal chemistry research. For instance, related picolinate ester compounds are investigated in the development of agrochemicals, such as novel herbicide formulations . Researchers utilize this compound to explore structure-activity relationships and develop new chemical entities. As a reagent, it can be used in further chemical transformations; for example, it can serve as a synthetic precursor to other derivatives, such as Methyl 6-(aminomethyl)picolinate . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound using appropriate laboratory practices.

Properties

CAS No.

579500-17-7

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

methyl 6-(methoxymethyl)pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c1-12-6-7-4-3-5-8(10-7)9(11)13-2;/h3-5H,6H2,1-2H3;1H

InChI Key

ZBPVUZWUHAGDHB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CC=C1)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Step 1: Chlorination of Picolinic Acid

Picolinic acid undergoes chlorination at the 6-position using thionyl chloride (SOCl₂) in the presence of catalytic DMF.
Reaction Conditions :

  • Reagents : SOCl₂ (3 eq), DMF (0.1% v/v).
  • Temperature : Reflux (70–80°C).
  • Time : 12–18 hours.
  • Yield : 85–90% (6-chloropicolinic acid).

Step 2: Methoxymethylation

The chlorinated intermediate reacts with sodium methoxide (NaOMe) and methoxymethyl bromide (MeOCH₂Br) in DMF.
Reaction Conditions :

  • Reagents : NaOMe (2.5 eq), MeOCH₂Br (1.2 eq).
  • Temperature : 80°C under nitrogen.
  • Time : 6–8 hours.
  • Yield : ~70% (6-(methoxymethyl)picolinic acid).

Step 3: Esterification

The carboxylic acid is esterified using methanol and HCl gas.
Reaction Conditions :

  • Reagents : MeOH (excess), HCl (gas).
  • Temperature : 0–5°C (initial), then ambient.
  • Time : 12 hours.
  • Yield : 90–95% (methyl 6-(methoxymethyl)picolinate).

Step 4: Hydrochloride Salt Formation

The free base is treated with HCl in diethyl ether.
Reaction Conditions :

  • Reagents : HCl (1.1 eq in ether).
  • Temperature : 0°C.
  • Yield : 95% (hydrochloride salt).

Hydroxymethyl Intermediate Methylation

Synthesis of Methyl 6-(Hydroxymethyl)Picolinate

Methyl picolinate is hydroxymethylated via Friedel-Crafts alkylation using paraformaldehyde and BF₃·Et₂O.
Reaction Conditions :

  • Reagents : Paraformaldehyde (1.5 eq), BF₃·Et₂O (0.2 eq).
  • Temperature : 60°C.
  • Time : 4 hours.
  • Yield : 65%.

Methylation of Hydroxymethyl Group

The hydroxyl group is methylated using dimethyl carbonate (DMC) and NaH.
Reaction Conditions :

  • Reagents : DMC (5 eq), NaH (0.3 eq).
  • Temperature : 40°C.
  • Time : 15 hours.
  • Yield : 80% (methyl 6-(methoxymethyl)picolinate).

One-Pot Microwave-Assisted Synthesis

A modern approach employs microwave irradiation to accelerate methoxymethylation and esterification.
Reaction Conditions :

  • Reagents : Picolinic acid, MeOCH₂Br, MeOH, H₂SO₄.
  • Microwave Power : 150 W.
  • Temperature : 100°C.
  • Time : 30 minutes.
  • Yield : 75% (hydrochloride salt).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Chlorination Sequence Chlorination → Methoxymethylation → Esterification 70–90 High purity; Scalable Multi-step; Toxic reagents (SOCl₂)
Hydroxymethyl Methylation Hydroxymethylation → Methylation 65–80 Mild conditions Lower yield for hydroxymethyl step
Microwave Synthesis One-pot irradiation 75 Rapid; Energy-efficient Specialized equipment required

Critical Reaction Parameters

  • Solvent Choice : DMF enhances methoxymethylation reactivity but requires rigorous drying.
  • Catalysts : NaH or K₂CO₃ improves methylation efficiency.
  • Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (MeOH/H₂O) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(methoxymethyl)picolinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-(methoxymethyl)picolinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-(methoxymethyl)picolinate hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may influence various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of methyl 6-(methoxymethyl)picolinate hydrochloride include:

Compound Name CAS RN Molecular Formula Molecular Weight Substituent at 6-Position Key Functional Groups
Methyl 6-(aminomethyl)picolinate HCl 171670-23-8 C8H11ClN2O2 202.64 Aminomethyl (-CH2NH2) Ester, hydrochloride, amine
Methyl 6-chloropicolinate 6636-55-1 C7H6ClNO2 171.01 Chlorine (-Cl) Ester, halogen
6-Methylpyridine-2-carbonyl chloride HCl 60373-34-4 C7H7Cl2NO 192.04 Methyl (-CH3) Acid chloride, hydrochloride
6-((Methylsulfonyl)methyl)picolinic acid - C8H9NO4S 215.22 Methylsulfonylmethyl (-CH2SO2CH3) Carboxylic acid, sulfonyl

Notes:

  • Methyl 6-(aminomethyl)picolinate HCl (similarity score: 0.97) shares the closest structural resemblance, differing only in the substituent’s functional group (-OCH3 vs. -NH2) .
  • Methyl 6-chloropicolinate (similarity score: 0.88) features a chlorine atom, increasing electrophilicity and reactivity in substitution reactions compared to the methoxymethyl derivative .
  • 6-Methylpyridine-2-carbonyl chloride HCl introduces an acid chloride group, making it highly reactive toward nucleophiles like amines or alcohols, unlike the ester group in the target compound .

Physicochemical and Spectroscopic Properties

  • Solubility : The hydrochloride salt form of the target compound enhances water solubility compared to neutral esters like methyl 6-chloropicolinate.
  • Spectroscopy: ¹H NMR: Methoxymethyl protons (-OCH2OCH3) would exhibit splitting patterns near δ 3.3–4.5 ppm, distinct from the amine protons (-NH2) in the aminomethyl analog (δ 1.5–2.5 ppm, broad) . ESI-MS: Molecular ion peaks would vary based on substituents; e.g., methyl 6-chloropicolinate shows a [M+H]+ peak at m/z 172.0, while the aminomethyl analog displays a peak at m/z 203.1 .

Biological Activity

Methyl 6-(methoxymethyl)picolinate hydrochloride is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a picolinate structure, which includes a pyridine ring substituted with both a methoxymethyl group and a carboxylate group. The molecular formula is C10H12N2O3HClC_10H_{12}N_2O_3\cdot HCl with a molecular weight of approximately 217.65 g/mol. The presence of the hydrochloride salt enhances its solubility in water, making it suitable for various applications in biological and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : Picolinic acid derivatives and methanol.
  • Reagents : Thionyl chloride, dichloromethane (DCM), and base solutions.
  • Procedure : The reaction is carried out under controlled temperature conditions, followed by extraction and purification steps.

This method ensures high-purity yields suitable for laboratory use.

Preliminary studies suggest that this compound may interact with various biological targets due to its unique substitution pattern. The compound's structural characteristics could influence its reactivity and solubility, which are critical for biological interactions.

  • Ligand-Protein Interactions : Molecular docking studies indicate potential binding affinities with various proteins involved in metabolic pathways, suggesting therapeutic implications in conditions such as cardiovascular diseases (CVD) and metabolic syndromes .

Pharmacological Studies

  • Cell Viability Assays : The MTT assay has been utilized to evaluate the cytotoxic effects of this compound on RAW 264.7 macrophage cells. Results indicate varying degrees of toxicity depending on concentration, highlighting the need for further investigation into its safety profile .
  • Comparative Analysis : A comparison with similar compounds (e.g., methyl 6-(hydroxymethyl)picolinate) shows that the methoxymethyl substitution may confer distinct pharmacological properties, potentially enhancing bioactivity against specific targets.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cardiovascular Disease : A study focused on the compound's ability to modulate pathways related to CVD through interactions with MAPK and TNF-α proteins. The findings suggest that this compound may play a role in mitigating inflammatory responses associated with cardiovascular conditions .
  • Glycosylation Mechanisms : Research into glycosylation mechanisms involving methyl derivatives indicates potential applications in drug development, particularly in enhancing bioavailability and therapeutic efficacy .

Applications

This compound has several potential applications:

  • Drug Development : Its unique structure makes it a valuable building block for synthesizing new pharmaceuticals targeting metabolic disorders and inflammatory diseases.
  • Biochemical Research : The compound serves as a model for studying ligand-receptor interactions and can aid in understanding complex biochemical pathways.

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